2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, holds potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- typically involves multi-step organic synthesis The process may start with the chlorination of naphthalene followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Naphthalene derivatives: Compounds with similar naphthalene core structures.
Biphenyl derivatives: Compounds with similar biphenyl moieties.
Uniqueness
What sets 2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H22ClFN2O5S2 |
---|---|
Molecular Weight |
573.1 g/mol |
IUPAC Name |
6-chloro-N-[(3S)-1-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-2-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C27H22ClFN2O5S2/c1-37(33,34)26-5-3-2-4-22(26)19-8-11-25(23(29)16-19)31-13-12-24(27(31)32)30-38(35,36)21-10-7-17-14-20(28)9-6-18(17)15-21/h2-11,14-16,24,30H,12-13H2,1H3/t24-/m0/s1 |
InChI Key |
CADWTJXIMYKCPI-DEOSSOPVSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)N3CC[C@@H](C3=O)NS(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)Cl)F |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)N3CCC(C3=O)NS(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.